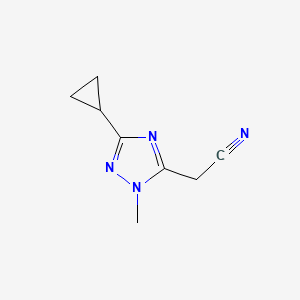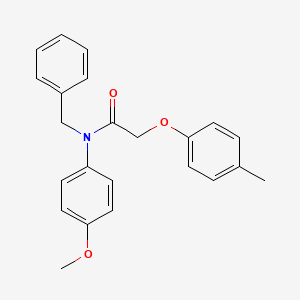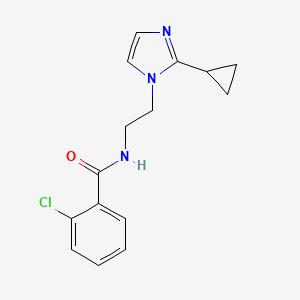![molecular formula C9H10N4O2 B2607100 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid CAS No. 4121-29-3](/img/structure/B2607100.png)
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid is a complex organic compound that belongs to the class of pyrrolopyrazines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine ring system attached to an amino acid backbone
作用机制
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo [2,3- b] pyrazine derivatives, which include this compound, have shown more activity on kinase inhibition .
Biochemical Pathways
The compound’s potential kinase inhibitory activity suggests it may affect pathways involving kinases .
Result of Action
The compound’s potential kinase inhibitory activity suggests it may have effects on cellular processes regulated by kinases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid typically involves multiple steps. One common approach starts with the preparation of pyrrolo[2,3-b]pyrazine derivatives. The process often includes:
Cross-coupling reactions: Using palladium catalysts such as Pd(OAc)2 with ligands like xantphos.
Substitution reactions: Involving reagents like t-butyl carbamate.
Cyclization reactions: Catalyzed by bases such as Cs2CO3 in solvents like DMSO.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: Typically involving oxidizing agents to introduce oxygen functionalities.
Reduction: Using reducing agents to remove oxygen functionalities or reduce double bonds.
Substitution: Commonly with halogenated reagents to introduce new substituents on the pyrrolo[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogenated compounds like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyrazine ring .
科学研究应用
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including kinase inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid can be compared with other pyrrolopyrazine derivatives:
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibition activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-6(9(14)15)3-5-4-13-8-7(5)11-1-2-12-8/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKLFVDILQVMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate](/img/structure/B2607017.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/new.no-structure.jpg)
![6-(4-methoxyphenyl)-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2607019.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2607023.png)
![3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2607024.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2607029.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)

![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2607037.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)
